3-Aminobutanenitrile

Chiral Resolution β-Amino Acid Synthesis Enantiomeric Excess

3-Aminobutanenitrile (3-ABN, CAS 16750-40-6) is a β-aminonitrile comprising a four-carbon aliphatic chain with a primary amine at the C3 position and a terminal nitrile group. The compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 16750-40-6
Cat. No. B3048396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobutanenitrile
CAS16750-40-6
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(CC#N)N
InChIInChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3
InChIKeyPPBSMPOYVPZOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobutanenitrile (CAS 16750-40-6) for Chemical Synthesis and Chiral Building Block Procurement


3-Aminobutanenitrile (3-ABN, CAS 16750-40-6) is a β-aminonitrile comprising a four-carbon aliphatic chain with a primary amine at the C3 position and a terminal nitrile group. The compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers [1]. Its physicochemical profile includes a predicted pKa of 7.18 ± 0.10, a boiling point of 186 °C, and a density of 0.916 g/cm³ . The (S)-enantiomer (CAS 679808-74-3) is a key chiral intermediate in the synthesis of β-amino acids and pharmaceutical agents, with the hydrochloride salt (CAS 1073666-54-2) offering enhanced handling characteristics .

3-Aminobutanenitrile: Why In-Class β-Aminonitrile Substitution Introduces Unacceptable Synthesis and Regulatory Risk


Direct substitution of 3-aminobutanenitrile with other β-aminonitriles such as 3-aminopropanenitrile, 3-aminopentanenitrile, or 3-amino-3-phenylpropionitrile is not scientifically valid without full re-optimization of the synthetic route. These analogs differ substantially in chain length, steric bulk, and physicochemical properties—3-aminopropanenitrile lacks the methyl branch critical for chiral recognition [1], while 3-aminopentanenitrile exhibits a 16 °C higher boiling point and 0.3 mmHg lower vapor pressure, altering distillation and purification parameters . Furthermore, enzymatic and chiral resolution methods validated for 3-ABN do not translate to analogs; for example, bacterial isolate SET1 yields <1% acid product from 3-aminobutyronitrile but achieves 75% ee with N-protected variants [2]. Procurement of the precise compound ensures validated yield, enantiomeric purity, and regulatory compliance for GMP and patent-specific applications [3].

3-Aminobutanenitrile: Quantified Differentiation Versus Closest β-Aminonitrile Analogs


Enantiomeric Resolution: (S)-3-Aminobutanenitrile Achieves >99% ee via N-Acetyl-α-Amino Acid Resolution

Racemic 3-aminobutanenitrile can be resolved to the (S)-enantiomer with >99% enantiomeric excess (ee) using N-acetyl-L-phenylalanine as the resolving agent, a method documented in US Patent 7,026,345 [1]. This exceeds the 75% ee achieved for N-benzyl-3-aminobutyronitrile via enzymatic hydrolysis with bacterial isolate SET1 [2] and the 24% ee obtained with Nit1 nitrilase on unprotected 3-ABN [2]. Commercial suppliers now offer (S)-3-aminobutanenitrile hydrochloride at ≥99% chemical purity and ≥99% ee, meeting pharmaceutical intermediate specifications for Orforglipron synthesis [3].

Chiral Resolution β-Amino Acid Synthesis Enantiomeric Excess

Enzymatic Hydrolysis Yield: Unprotected 3-Aminobutanenitrile Exhibits <1% Acid Yield with SET1 Isolate

Bacterial isolate SET1, which efficiently hydrolyzes β-hydroxynitriles, shows dramatically reduced activity on unprotected 3-aminobutyronitrile, producing <1% acid yield at pH 7 with only 29% ee [1]. In contrast, the N-benzyl protected variant yields 6% acid with 75% ee under identical conditions [1]. Bacterial isolates 6 and 39 later demonstrated 99% ee for 3-ABN hydrolysis at pH 9, but contamination issues halted further development [1]. This stark substrate specificity mandates use of the exact unprotected nitrile for enzymatic method development and validation.

Biocatalysis Nitrile Hydratase β-Amino Acid Production

Physicochemical Differentiation: 3-Aminobutanenitrile Exhibits Lower pKa and Higher Lipophilicity than 3-Aminopropanenitrile

3-Aminobutanenitrile displays a predicted pKa of 7.18 ± 0.10 , markedly lower than the ~9.8 pKa typical of unsubstituted primary alkylamines, due to the electron-withdrawing nitrile group. Its computed LogP (XLogP3-AA) is -0.6 [1], whereas the one-carbon shorter analog 3-aminopropanenitrile has a LogP of -1.05 [2]. This 0.45 LogP unit increase translates to approximately 2.8-fold higher octanol-water partition coefficient, significantly altering reversed-phase HPLC retention and membrane permeability predictions.

Ionization Constant Lipophilicity Chromatography

Boiling Point and Vapor Pressure: 3-Aminobutanenitrile Distills 16.2 °C Lower than 3-Aminopentanenitrile

The boiling point of 3-aminobutanenitrile is 186.5 ± 13.0 °C at 760 mmHg, with a vapor pressure of 0.7 ± 0.4 mmHg at 25 °C . The homologous 3-aminopentanenitrile, containing an additional methylene group, boils at 202.7 ± 13.0 °C and exerts a vapor pressure of only 0.3 ± 0.4 mmHg at 25 °C . This 16.2 °C boiling point elevation and halved vapor pressure necessitate different vacuum distillation parameters and may preclude solvent swap operations optimized for 3-ABN.

Distillation Volatility Process Chemistry

Commercial Purity Specifications: (S)-3-Aminobutanenitrile HCl Available at 99%+ Purity with 99%+ ee

Multiple commercial vendors supply (S)-3-aminobutanenitrile hydrochloride (CAS 1073666-54-2) at chemical purity ≥99% and enantiomeric excess ≥99%, as documented in ChemicalBook supplier listings [1]. For comparison, the free base (S)-enantiomer (CAS 679808-74-3) is typically offered at 98%+ purity , while racemic 3-aminobutanenitrile (CAS 16750-40-6) is available at ≥95% purity . The hydrochloride salt offers superior room-temperature stability and water solubility, reducing degradation risks during storage and handling.

GMP Intermediate Chiral Purity Supply Chain

Long-Term Storage Stability: (S)-3-Aminobutanenitrile HCl Maintains Integrity for 3 Years at 4 °C

Beyotime Biotechnology specifies that (S)-3-aminobutanenitrile hydrochloride stored at 4 °C remains stable for 3 years . In contrast, GLPBio indicates that stock solutions of 3-aminobutanenitrile hydrochloride should be used within 6 months when stored at -80 °C and within 1 month at -20 °C [1]. The free base form (S)-3-aminobutanenitrile is recommended for storage sealed in dry conditions at 2–8 °C, with stability data not explicitly published .

Stability Shelf Life Inventory Management

3-Aminobutanenitrile: Evidence-Based Procurement Scenarios for R&D and Manufacturing


Chiral β-Amino Acid Synthesis via N-Acetyl-α-Amino Acid Resolution

Procure racemic 3-aminobutanenitrile (CAS 16750-40-6) when establishing an in-house chiral resolution protocol using N-acetyl-L-phenylalanine. The patented method [1] achieves >99% ee, directly yielding (S)-3-aminobutanenitrile suitable for β-lactam or modified peptide synthesis [2]. This scenario is optimal when internal capacity for resolution exists and the cost of pre-resolved enantiomer is prohibitive.

Orforglipron and HIV Protease Inhibitor Intermediate Manufacturing

Procure (S)-3-aminobutanenitrile hydrochloride (CAS 1073666-54-2) at ≥99% purity and ≥99% ee [1] for direct use as a chiral building block in the synthesis of Orforglipron (a GLP-1 receptor agonist) or non-peptide HIV protease inhibitors [2]. The hydrochloride salt form ensures room-temperature stability and GMP-compliant batch documentation, minimizing regulatory filing burden.

Enzymatic Hydrolysis Method Development Using Unprotected 3-ABN

Procure 3-aminobutyronitrile (unprotected free base) for biocatalysis screening when the goal is to identify nitrilase or nitrile hydratase enzymes capable of converting the unprotected substrate to β-aminobutyric acid. As demonstrated by Mareya [1], SET1 isolate yields <1% acid, while isolates 6 and 39 achieve 99% ee at pH 9—making the unprotected substrate essential for discovering robust biocatalysts.

Analytical Method Development and Reference Standard Qualification

Procure (S)-3-aminobutanenitrile hydrochloride at ≥99% purity for use as a primary reference standard in HPLC, GC, or chiral SFC method validation. The well-characterized LogP (-0.6) and pKa (7.18) [1][2] support accurate retention time prediction and method robustness studies, while the 3-year shelf life at 4 °C [3] ensures long-term standard availability.

Technical Documentation Hub

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